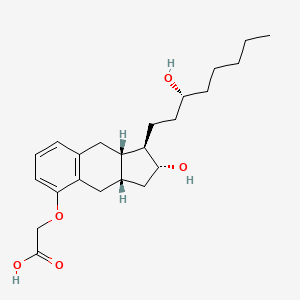

(3R)-Treprostinil

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1 |

InChI Key |

PAJMKGZZBBTTOY-KWLWEVDOSA-N |

Isomeric SMILES |

CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(3R)-Treprostinil: A Comprehensive Technical Guide on its Mechanism of Action in Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries. A key player in the pathophysiology of PH is the prostacyclin pathway. Prostacyclin (PGI2) is a potent vasodilator, inhibitor of platelet aggregation, and has anti-proliferative effects on vascular smooth muscle cells. Treprostinil, a stable synthetic analog of prostacyclin, has emerged as a cornerstone therapy for pulmonary arterial hypertension (PAH), a common form of PH. This technical guide provides an in-depth exploration of the mechanism of action of (3R)-Treprostinil, the biologically active enantiomer, in the context of pulmonary hypertension.

Core Mechanism of Action: Targeting Prostacyclin and Other Prostanoid Receptors

Treprostinil exerts its therapeutic effects primarily by acting as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2] However, its pharmacological profile extends to other prostanoid receptors, contributing to its multifaceted mechanism of action.[3][4]

Upon binding to these receptors on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets, Treprostinil initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] This elevation in intracellular cAMP is the central mediator of Treprostinil's effects.

Key Physiological Consequences of Treprostinil-Mediated Signaling:

-

Vasodilation: Increased cAMP levels lead to the activation of protein kinase A (PKA). PKA phosphorylates and opens calcium-activated potassium channels, causing hyperpolarization of the cell membrane and subsequent relaxation of the pulmonary vascular smooth muscle. This direct vasodilation of the pulmonary and systemic arterial beds reduces pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP).[1][5]

-

Inhibition of Platelet Aggregation: By increasing cAMP levels within platelets, Treprostinil inhibits their aggregation, reducing the risk of thrombosis in the pulmonary microvasculature, a common feature of PAH.[1][2][5]

-

Anti-proliferative and Anti-remodeling Effects: Treprostinil has been shown to inhibit the proliferation of PASMCs, a key component of the vascular remodeling seen in PAH.[5][6] This effect is mediated, at least in part, by the cAMP-PKA pathway, which can interfere with mitogenic signaling cascades. Furthermore, Treprostinil can attenuate the pathological remodeling of the pulmonary vasculature by reducing the secretion of pro-fibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF), and by decreasing the deposition of collagen type I and fibronectin.[6][7]

Quantitative Data on Receptor Binding and Clinical Efficacy

The following tables summarize the key quantitative data related to Treprostinil's receptor binding affinities and its clinical efficacy in patients with pulmonary hypertension.

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Treprostinil

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| IP (Prostacyclin) | 32 | 1.9 |

| EP2 (Prostaglandin E2) | 3.6 | 6.2 |

| DP1 (Prostaglandin D2) | 4.4 | 0.6 |

Data sourced from Whittle et al., 2012.[3]

Table 2: Hemodynamic and Functional Outcomes from Clinical Trials of Inhaled Treprostinil in Pulmonary Hypertension

| Parameter | Study | Baseline Value (Placebo) | Change with Treprostinil | Change with Placebo | Treatment Effect | p-value |

| 6-Minute Walk Distance (6MWD) (m) | INCREASE | - | +31.12 | - | +31.12 m | <0.001 |

| N-terminal pro-B-type natriuretic peptide (NT-proBNP) (%) | INCREASE | - | -15% | +46% | Ratio: 0.58 | <0.001 |

| Pulmonary Vascular Resistance (PVR) (Wood Units) | Voswinckel et al., 2006 | ~50 mm Hg (mPAP) | Significant decrease | - | Sustained effect vs. iloprost | <0.0001 |

| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Voswinckel et al., 2006 | ~50 mm Hg | Significant reduction | - | - | - |

Data from the INCREASE trial[5] and a study by Voswinckel et al.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Treprostinil in Pulmonary Artery Smooth Muscle Cells

References

- 1. Inhaled treprostinil and pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favorable effects of inhaled treprostinil in severe pulmonary hypertension: results from randomized controlled pilot studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collagen-targeted PET imaging for progressive experimental lung fibrosis quantification and monitoring of efficacy of anti-fibrotic therapies [thno.org]

- 5. researchgate.net [researchgate.net]

- 6. Treprostinil inhibits proliferation and extracellular matrix deposition by fibroblasts through cAMP activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

An In-depth Technical Guide to the Stereochemistry and Biological Activity of (3R)-Treprostinil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and biological activity of (3R)-Treprostinil, a potent synthetic analog of prostacyclin. Treprostinil is a cornerstone therapy for pulmonary arterial hypertension (PAH), and understanding its specific molecular interactions is crucial for ongoing research and drug development. This document details its receptor binding profile, signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to Treprostinil

Treprostinil is a stable, tricyclic benzindene prostacyclin analog designed to overcome the short half-life and chemical instability of native prostacyclin (PGI2).[1] Its primary therapeutic effects include potent vasodilation of pulmonary and systemic arterial beds and inhibition of platelet aggregation.[1][2] These actions alleviate the abnormally high blood pressure in the pulmonary arteries characteristic of PAH, reducing strain on the right heart and improving exercise capacity in patients.[2][3] Treprostinil can be administered via subcutaneous, intravenous, inhaled, and oral routes, offering various options for long-term management of PAH.[2][4][5]

Stereochemistry of Treprostinil

The chemical name for Treprostinil is 2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid. The molecule possesses several chiral centers, and its specific stereoisomeric configuration is critical for its biological activity. The "(3R)" designation in "this compound" refers to the stereochemistry at the 3-position of the octyl side chain. The stereochemistry of drug molecules is pivotal as it dictates the three-dimensional arrangement of atoms, which in turn governs the molecule's ability to bind to its biological target with high affinity and specificity. Different stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[6] While the literature predominantly refers to the clinically approved form as "Treprostinil," it is the specific enantiomer with the (1R, 2R, 3aS, 9aS) core and the (3S)-hydroxyoctyl side chain that exhibits the desired potent biological activity. The synthesis of this specific stereoisomer often involves key steps like the Claisen rearrangement and Pauson-Khand reaction to ensure the correct relative and absolute stereochemistry.[7]

Biological Activity and Receptor Profile

Treprostinil exerts its effects by interacting with several prostanoid receptors, which are G-protein coupled receptors (GPCRs). Its primary target is the prostacyclin receptor (IP receptor), but it also demonstrates significant activity at the prostaglandin D2 receptor 1 (DP1) and the prostaglandin E2 receptor 2 (EP2).[1][4][8]

The affinity of Treprostinil for various human prostanoid receptors has been quantified through radioligand binding assays, and its potency has been determined by measuring its ability to elicit a functional response, such as the production of cyclic AMP (cAMP). The following tables summarize the key quantitative data for Treprostinil.

| Receptor | Binding Affinity (Ki, nM) |

| DP1 | 4.4[8] |

| EP2 | 3.6[8] |

| IP | 32[8][9] |

Table 1: Binding Affinity of Treprostinil for Human Prostanoid Receptors

| Receptor | Potency (EC50, nM) |

| DP1 | 0.6[8][10] |

| IP | 1.9[8][10] |

| EP2 | 6.2[8][10] |

Table 2: Functional Potency of Treprostinil at Human Prostanoid Receptors

These data indicate that Treprostinil is a potent agonist at the DP1, IP, and EP2 receptors. Notably, it has a higher binding affinity for the DP1 and EP2 receptors compared to the IP receptor, yet it potently activates all three.[8][9] This multi-receptor activity may contribute to its overall beneficial therapeutic profile.[8]

Signaling Pathways

The binding of Treprostinil to its cognate receptors, primarily the IP, DP1, and EP2 receptors, initiates a cascade of intracellular signaling events.[1][4] These are all Gs-coupled receptors, and their activation leads to the stimulation of adenylyl cyclase.

Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[11][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][11] PKA then phosphorylates various downstream targets, resulting in a number of physiological effects, including:

-

Vasodilation: PKA-mediated phosphorylation leads to the opening of calcium-activated potassium channels, causing hyperpolarization and relaxation of vascular smooth muscle cells.[4]

-

Inhibition of Platelet Aggregation: Elevated cAMP levels in platelets inhibit their activation and aggregation, reducing the risk of thrombosis.[11]

-

Antiproliferative Effects: Treprostinil has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, a key component of vascular remodeling in PAH.[9]

Caption: Canonical cAMP/PKA signaling pathway activated by Treprostinil.

Beyond the canonical cAMP/PKA pathway, Treprostinil has been shown to influence other signaling cascades that contribute to its therapeutic effects:

-

Anti-inflammatory Properties: Treprostinil can inhibit the nuclear translocation of NF-κB in human alveolar macrophages, a key transcription factor involved in inflammation.[10]

-

Antifibrotic Activity: It can suppress profibrotic fibroblast activity by inhibiting the Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) pathway.[4] Through cAMP-mediated pathways, it also influences the composition of the extracellular matrix.[4]

-

PPAR Activation: Treprostinil also activates peroxisome proliferator-activated receptor β (PPARβ), which enhances anti-inflammatory mechanisms.[4]

Experimental Protocols

The characterization of Treprostinil's biological activity relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.

-

Objective: To quantify the affinity of Treprostinil for human prostanoid receptors.

-

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest (e.g., IP, DP1, EP2) are cultured. The cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [3H]-iloprost for the IP receptor) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Treprostinil.

-

Separation and Scintillation Counting: The reaction is terminated, and bound radioligand is separated from unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Treprostinil that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

These functional assays measure the ability of a ligand to stimulate the production of cAMP, providing a measure of its potency (EC50).

-

Objective: To determine the potency of Treprostinil in activating adenylyl cyclase via prostanoid receptors.

-

Methodology:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

-

Cell Treatment: The cells are treated with varying concentrations of Treprostinil for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response data are plotted, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of Treprostinil that produces 50% of the maximal response.[13]

-

Caption: Workflow for an adenylyl cyclase activation (cAMP) assay.

Conclusion

This compound is a meticulously designed prostacyclin analog whose specific stereochemistry is fundamental to its potent and beneficial biological activity in the treatment of pulmonary arterial hypertension. Its multi-receptor engagement of the IP, DP1, and EP2 receptors initiates a robust activation of the adenylyl cyclase/cAMP/PKA signaling pathway, leading to the desired therapeutic effects of vasodilation and inhibition of platelet aggregation. A thorough understanding of its stereochemical requirements, receptor pharmacology, and signaling mechanisms, as elucidated through detailed experimental protocols, is essential for the continued development of novel and improved therapies for PAH and related cardiovascular diseases.

References

- 1. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phassociation.org [phassociation.org]

- 3. Simulation of clinical trials of oral treprostinil in pulmonary arterial hypertension using a virtual population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy, safety, and pharmacokinetics of inhaled treprostinil in Japanese patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Treprostinil | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]

- 11. What is the mechanism of Treprostinil? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery and Stereoselective Synthesis of (3R)-Treprostinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Treprostinil, a stable prostacyclin analog, is a cornerstone in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is primarily attributed to the (3R)-stereoisomer, which demonstrates potent vasodilatory and anti-platelet aggregation effects. This technical guide provides an in-depth overview of the discovery and, crucially, the stereoselective synthesis of (3R)-Treprostinil. We will delve into the detailed experimental protocols for its chemical synthesis, present quantitative data in a clear, tabular format, and visualize the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals working in the field of prostacyclin therapeutics.

Introduction: The Discovery of a Potent Prostacyclin Analog

The development of synthetic prostacyclin analogs was driven by the therapeutic potential of native prostacyclin (PGI2), a potent but chemically unstable vasodilator and inhibitor of platelet aggregation. Treprostinil emerged as a significant advancement due to its enhanced stability. Subsequent research focused on the stereochemistry of treprostinil, revealing that the biological activity resides almost exclusively in the (3R)-enantiomer. This discovery underscored the importance of developing a stereoselective synthesis to produce the active pharmaceutical ingredient efficiently and with high purity.

The key structural features of this compound, [[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid, present a significant synthetic challenge, requiring precise control over multiple chiral centers. The development of a robust and scalable stereoselective synthesis was a critical step in making this important therapeutic agent widely available.

Mechanism of Action: Signaling Pathways of this compound

This compound exerts its therapeutic effects by mimicking the action of endogenous prostacyclin. It binds to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets.[1][2] This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the activation of the IP receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation). A key pathway involves the inhibition of growth factor-mediated signaling, such as that from platelet-derived growth factor (PDGF), which plays a role in the vascular remodeling seen in PAH.[3][4] PKA can upregulate C/EBP-α and p21, which are inhibitors of cell proliferation, thereby contributing to the anti-proliferative effects of Treprostinil.[3][4]

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

Signaling in Platelets

Similarly, in platelets, this compound-induced activation of the IP receptor and subsequent rise in cAMP levels leads to PKA activation.[2] A key substrate of PKA in platelets is the vasodilator-stimulated phosphoprotein (VASP).[5][6][7] Phosphorylation of VASP is associated with the inhibition of platelet aggregation and adhesion, thereby reducing the risk of thrombosis.[5][7] This is a crucial aspect of its therapeutic effect in PAH, where in-situ thrombosis can contribute to the pathology.

Figure 2: Signaling pathway of this compound in platelets.

Stereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A key strategy that has been successfully employed is the intramolecular Pauson-Khand cyclization. The following sections provide an overview of a representative synthetic route and detailed experimental protocols for key steps.

Synthetic Strategy Overview

A common approach to the stereoselective synthesis of this compound involves the construction of the benzindene core via a Pauson-Khand cyclization of a suitably functionalized enyne. The stereochemistry of the final product is controlled by the chirality of the starting materials and the stereoselectivity of the key cyclization step. The synthesis can be broadly divided into the following stages:

-

Preparation of the Chiral Side Chain: Synthesis of the (3S)-3-hydroxyoctyl side chain with the correct stereochemistry.

-

Assembly of the Pauson-Khand Precursor: Coupling of the chiral side chain with a substituted benzene derivative to form the enyne precursor.

-

Pauson-Khand Cyclization: Cobalt-mediated cyclization to form the tricyclic benzindene core.

-

Functional Group Manipulations and Deprotection: A series of reactions to install the carboxylic acid side chain and remove protecting groups to yield the final this compound.

Figure 3: General workflow for the synthesis of this compound.

Quantitative Data from Synthesis

The following table summarizes representative yields and purities for key steps in the synthesis of this compound, compiled from published literature.[3]

| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity/Diastereomeric Excess |

| 1 | Grignard Reaction | (S)-(-)-Epichlorohydrin | (S)-1-Chloro-2-heptanol | 85 | >99% ee |

| 2 | Silylation | (S)-1-Chloro-2-heptanol | (S)-1-Chloro-2-(tert-butyldimethylsilyloxy)heptane | 98 | - |

| 3 | Alkyne Coupling | (S)-1-Chloro-2-(tert-butyldimethylsilyloxy)heptane | (S)-1-(tert-Butyldimethylsilyloxy)-4-nonyne | 92 | - |

| 4 | Pauson-Khand Cyclization | Substituted Benzoenyne | Tricyclic Enone | 75 | >95% de |

| 5 | Reduction | Tricyclic Enone | Benzindene Diol | 90 | - |

| 6 | Alkylation | Benzindene Diol | Treprostinil Ester | 88 | - |

| 7 | Hydrolysis | Treprostinil Ester | This compound | 95 | >99% |

Detailed Experimental Protocols

The following protocols are adapted from the peer-reviewed literature and represent key transformations in the synthesis of this compound.

Step 4: Intramolecular Pauson-Khand Cyclization

-

Objective: To construct the tricyclic benzindene core with high stereoselectivity.

-

Reaction:

-

To a solution of the enyne precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added dicobalt octacarbonyl (1.1 eq) at room temperature under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred for 1-2 hours, during which time the cobalt-alkyne complex forms.

-

The reaction is then heated to reflux (or other appropriate temperature) for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tricyclic enone.

-

Step 7: Hydrolysis of Treprostinil Ester to this compound

-

Objective: To deprotect the carboxylic acid moiety to yield the final active pharmaceutical ingredient.

-

Reaction:

-

The treprostinil ester (1.0 eq) is dissolved in a mixture of methanol and water.

-

An aqueous solution of a base (e.g., sodium hydroxide, 2-3 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as determined by TLC or HPLC.

-

The methanol is removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

-

Conclusion

The discovery and development of this compound represent a significant achievement in medicinal chemistry and pharmacology. The elucidation of its stereospecific mechanism of action and the development of a robust, stereoselective synthesis have been critical to its success as a therapeutic agent for pulmonary arterial hypertension. This technical guide has provided a comprehensive overview of these aspects, with a focus on delivering the detailed technical information required by researchers and professionals in the field. The provided experimental protocols, quantitative data, and pathway visualizations offer a valuable resource for those involved in the synthesis, study, and development of prostacyclin-based therapeutics. Continued research in this area holds the promise of further refining synthetic routes and developing novel analogs with improved therapeutic profiles.

References

- 1. The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. IMPROVED PROCESS FOR THE PREPARATION OF TREPROSTINIL AND DERIVATIVES THEREOF - Patent 2861554 [data.epo.org]

- 4. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. scilit.com [scilit.com]

- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treprostinil synthesis - chemicalbook [chemicalbook.com]

(3R)-Treprostinil Signaling in Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Treprostinil, a stable analog of prostacyclin, is a potent vasodilator and inhibitor of smooth muscle cell proliferation, making it a cornerstone in the treatment of pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the molecular signaling pathways of this compound in vascular smooth muscle cells (VSMCs). The information presented herein is intended to support further research and drug development efforts in the field of vascular pharmacology.

Core Signaling Pathways

The primary mechanism of action of this compound in VSMCs is initiated by its binding to cell surface prostanoid receptors, leading to a cascade of intracellular events that ultimately result in vasodilation and inhibition of proliferation.

The Canonical cAMP/PKA Pathway

The most well-characterized signaling pathway for this compound involves the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2] Binding of this compound to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

PKA, a serine/threonine kinase, phosphorylates several downstream targets that mediate the physiological effects of this compound. In the context of vasodilation, PKA activation leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[3][4] This reduces intracellular calcium levels, leading to smooth muscle relaxation.

Furthermore, the cAMP/PKA pathway plays a crucial role in the anti-proliferative effects of this compound.[5][6] PKA can phosphorylate and regulate the activity of transcription factors and cell cycle-related proteins, leading to the inhibition of VSMC growth.[5]

dot

Caption: Canonical this compound signaling pathway in VSMCs.

Alternative Signaling Pathways

While the cAMP/PKA pathway is the principal mechanism, evidence suggests the involvement of other signaling molecules in mediating the effects of this compound.

-

EP2 and DP1 Receptor Activation: this compound also exhibits high affinity for the prostaglandin E2 receptor subtype 2 (EP2) and the prostaglandin D2 receptor (DP1).[1][2] Similar to the IP receptor, these receptors are coupled to Gs proteins and can also lead to an increase in intracellular cAMP, thus contributing to the overall vasodilatory and anti-proliferative effects.

-

RhoA/ROCK Pathway: The RhoA/ROCK pathway is a key regulator of VSMC contraction. While direct modulation of RhoA by this compound has not been definitively established in VSMCs, the inhibitory effects of the cAMP/PKA pathway on RhoA activation in other cell types suggest a potential for crosstalk. PKA can phosphorylate and inhibit RhoA, leading to a decrease in the activity of its downstream effector, ROCK, which would contribute to vasodilation.[7]

-

Potassium Channels: this compound has been shown to indirectly enhance the current of TASK-1 potassium channels via a PKA-dependent pathway.[1][8] Additionally, it acts as a potent antagonist of TREK-1 and TREK-2 potassium channels, though the primary therapeutic effects in VSMCs are believed to be mediated through the activation of potassium channels leading to hyperpolarization.[1][8]

dot

Caption: Alternative signaling pathways of this compound in VSMCs.

Quantitative Data

The following tables summarize the key quantitative parameters of Treprostinil's activity in vascular smooth muscle cells and related systems.

Table 1: Receptor Binding Affinity (Ki) of Treprostinil

| Receptor | Ki (nM) | Cell Line/System | Reference |

| Prostacyclin (IP) | 32 | Human prostanoid receptors expressed in cell lines | [1] |

| Prostaglandin D2 (DP1) | 4.4 | Human prostanoid receptors expressed in cell lines | [1] |

| Prostaglandin E2 (EP2) | 3.6 | Human prostanoid receptors expressed in cell lines | [1] |

Table 2: Functional Potency (EC50) of Treprostinil

| Assay | EC50 (nM) | Cell Line/System | Reference |

| cAMP Elevation (IP Receptor) | 1.9 | Cells expressing human IP receptor | [1][2] |

| cAMP Elevation (DP1 Receptor) | 0.6 | Cells expressing human DP1 receptor | [1][2] |

| cAMP Elevation (EP2 Receptor) | 6.2 | Cells expressing human EP2 receptor | [1][2] |

Table 3: Anti-proliferative Effects of Treprostinil

| Cell Type | Mitogen | Effect of Treprostinil | Reference |

| Human Pulmonary Arterial Smooth Muscle Cells | PDGF-BB | Dose-dependent reduction in proliferation | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Wire Myography for Vasodilation Assessment

This ex vivo technique measures the isometric tension of isolated blood vessel segments.

-

Vessel Preparation: Isolate small resistance arteries (e.g., mesenteric arteries) and cut them into 2 mm rings.

-

Mounting: Mount the vessel rings on two tungsten wires in a myograph chamber filled with physiological salt solution (PSS) at 37°C and aerated with 95% O2/5% CO2.

-

Normalization: Stretch the vessels to their optimal resting tension.

-

Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to ensure viability.

-

Pre-constriction: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine or U46619).

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the bath and record the relaxation response.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

dot

Caption: Experimental workflow for wire myography.

cAMP Enzyme Immunoassay (EIA)

This assay quantifies the intracellular levels of cAMP.

-

Cell Culture: Plate vascular smooth muscle cells in a multi-well plate and grow to confluence.

-

Stimulation: Treat the cells with this compound at various concentrations for a specified time.

-

Cell Lysis: Lyse the cells using the buffer provided in the EIA kit.

-

Assay Procedure: Perform the competitive enzyme immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.

-

Detection: Measure the signal (e.g., colorimetric or chemiluminescent) using a plate reader.

-

Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve.

dot

Caption: Experimental workflow for cAMP EIA.

VSMC Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed VSMCs in a 96-well plate at a low density.

-

Treatment: After cell attachment, treat with a mitogen (e.g., PDGF-BB) in the presence or absence of various concentrations of this compound.

-

Incubation: Incubate the cells for a period of 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (mitogen-stimulated cells without this compound) and calculate the IC50 value.

dot

References

- 1. The Prostacyclin Analogue, Treprostinil, Used in the Treatment of Pulmonary Arterial Hypertension, is a Potent Antagonist of TREK-1 and TREK-2 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]

- 3. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho expression and activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Prostacyclin Analogue, Treprostinil, Used in the Treatment of Pulmonary Arterial Hypertension, is a Potent Antagonist of TREK-1 and TREK-2 Potassium Channels - Kent Academic Repository [kar.kent.ac.uk]

An In-depth Technical Guide to the Preclinical Research Applications of (3R)-Treprostinil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of (3R)-Treprostinil, a stable prostacyclin analogue. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental protocols, and key preclinical findings. The information is presented through structured data tables, detailed methodologies, and explanatory diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action

This compound is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Its primary mechanism involves acting as a prostacyclin mimetic, binding to several prostaglandin receptors, including the prostacyclin receptor (IP), prostaglandin E receptor 2 (EP2), and prostaglandin D receptor 1 (DP1).[3][5] This binding initiates a cascade of intracellular signaling events.

Upon binding to the IP receptor, treprostinil stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation by opening calcium-activated potassium channels in vascular smooth muscle cells.[5] Beyond its vasodilatory effects, the activation of cAMP-dependent pathways also plays a crucial role in inhibiting smooth muscle cell proliferation and reducing the deposition of extracellular matrix proteins like collagen and fibronectin, thereby mitigating tissue remodeling.[5][6][7]

Furthermore, this compound has been shown to activate the peroxisome proliferator-activated receptor β (PPARβ), which contributes to its anti-inflammatory properties.[5] It also interacts with the transforming growth factor-β (TGF-β) signaling pathway, a key driver of fibrosis, by inhibiting Smad2/3 phosphorylation and promoting the inhibitory Smad1/5/6 pathways.[3][5][8]

Signaling Pathways of this compound

Caption: Signaling pathways activated by this compound.

Preclinical Applications in Pulmonary Arterial Hypertension (PAH)

This compound has been extensively studied in various preclinical models of PAH, demonstrating its efficacy in improving hemodynamics and attenuating pathological remodeling of the pulmonary vasculature and right ventricle.

Monocrotaline (MCT)-Induced PAH in Rats

The MCT model is a widely used preclinical model that mimics many features of human PAH.[9][10]

Quantitative Data Summary: Monocrotaline Model

| Parameter | Control Group | MCT-Treated Group | MCT + Treprostinil Group | Reference |

| Mean Pulmonary Arterial Pressure (mPAP; mmHg) | 18 ± 1 | 42 ± 2 | 34 ± 3 | [5] |

| Right Ventricular Systolic Pressure (RVSP; mmHg) | ~25 | ~44 | Not significantly attenuated in one study | [10][11] |

| Right Ventricular Hypertrophy (Fulton Index) | Not specified | Increased | No significant effect | [5] |

| Survival | 100% | 11% (at time of cardiac failure) | 87% | [5] |

Experimental Protocol: Monocrotaline-Induced PAH

A detailed protocol for inducing PAH in rats using monocrotaline is described below.

Caption: Experimental workflow for the MCT-induced PAH model.

Sugen/Hypoxia (Su/Hx)-Induced PAH in Rats

The Su/Hx model is considered a more severe and clinically relevant model of PAH, as it induces plexiform lesions similar to those seen in human patients.[12]

Quantitative Data Summary: Sugen/Hypoxia Model

| Parameter | Control Group | Su/Hx-Treated Group | Su/Hx + Treprostinil Group | Reference |

| Right Ventricular Systolic Pressure (RVSP; mmHg) | Not specified | Increased | Significantly reduced with high-dose (810 ng/kg/min) | [13] |

| Right Ventricular Hypertrophy (Fulton Index) | Not specified | Increased | Significantly reduced with high-dose (810 ng/kg/min) | [13] |

| Cardiac Output | Normal | Reduced | Improved | [13] |

| Medial Wall Thickness of Pulmonary Arteries | Normal | Increased | No significant alteration | [13] |

Experimental Protocol: Sugen/Hypoxia-Induced PAH

The following diagram outlines the protocol for the Su/Hx model.

Caption: Experimental workflow for the Su/Hx-induced PAH model.

Preclinical Applications in Pulmonary Fibrosis

This compound has demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting a therapeutic potential beyond its vasodilatory actions.

Bleomycin-Induced Pulmonary Fibrosis in Mice

The intratracheal administration of bleomycin is a standard method to induce experimental pulmonary fibrosis.[1][14]

Quantitative Data Summary: Bleomycin Model

| Parameter | Control Group (Saline) | Bleomycin-Treated Group | Bleomycin + Treprostinil Group | Reference |

| Soluble Collagen Levels (µg/mL) at Day 21 | 526.4 ± 28.4 | 861.7 ± 44.9 | 677.8 ± 31.03 | [2] |

| Lung Inflammatory Score | Low | Increased | Attenuated from day 14 | [2] |

| Lung Fibrotic Score | Low | Increased | Attenuated from day 14 | [2] |

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis

The protocol for inducing pulmonary fibrosis using bleomycin is detailed below.

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

Effects on Intracellular Signaling

This compound's therapeutic effects are underpinned by its ability to modulate key intracellular signaling pathways.

cAMP-Mediated Effects

Treprostinil's activation of the cAMP pathway is central to its anti-proliferative and anti-remodeling effects on pulmonary arterial smooth muscle cells (PASMCs).

Quantitative Data Summary: cAMP and Downstream Effects

| Parameter | Control | PDGF-BB Stimulated | PDGF-BB + Treprostinil | Reference |

| TGF-β1 Secretion | Baseline | Significantly increased | Significantly prevented in a dose-dependent manner | [15] |

| Collagen Type I Deposition | Baseline | Significantly increased | Significantly reduced in a dose-dependent manner | [15] |

| Fibronectin Deposition | Baseline | Significantly increased | Significantly reduced | [6] |

| PASMC Proliferation | Baseline | Increased | Dose-dependently reduced | [15] |

Experimental Protocol: In Vitro Signaling Studies in PASMCs

The following outlines a general protocol for studying the effects of treprostinil on signaling in cultured human PASMCs.

Caption: In vitro workflow for PASMC signaling studies.

Conclusion

The preclinical data robustly support the multifaceted therapeutic potential of this compound. Its well-defined mechanism of action, centered on prostacyclin receptor agonism and subsequent activation of cAMP- and PPARβ-mediated pathways, translates into significant beneficial effects in models of pulmonary arterial hypertension and pulmonary fibrosis. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research and development efforts aimed at harnessing the full therapeutic capacity of this compound for these and potentially other related conditions. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for understanding the complex biological processes involved.

References

- 1. Orotracheal treprostinil administration attenuates bleomycin-induced lung injury, vascular remodeling, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treprostinil in advanced experimental pulmonary hypertension: beneficial outcome without reversed pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treprostinil inhibits proliferation and extracellular matrix deposition by fibroblasts through cAMP activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsjournals.org [atsjournals.org]

- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]

- 11. mospace.umsystem.edu [mospace.umsystem.edu]

- 12. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 15. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]

(3R)-Treprostinil: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Treprostinil, a stable synthetic analog of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation. Marketed as a single enantiomer, it is a cornerstone therapy for pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its mechanism of action, signaling pathways, and key experimental findings. The information is presented to support further research and drug development efforts in the field of cardiovascular and pulmonary diseases.

Mechanism of Action and Signaling Pathways

This compound exerts its primary effects through the activation of cell surface prostanoid receptors, leading to a cascade of intracellular signaling events. It is a potent agonist for the prostaglandin D2 receptor 1 (DP1), prostaglandin E2 receptor 2 (EP2), and the prostacyclin receptor (IP).[1] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

The elevation in cAMP is central to the therapeutic effects of this compound. In vascular smooth muscle cells, increased cAMP leads to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase. This results in smooth muscle relaxation and vasodilation of both pulmonary and systemic arterial vascular beds. In platelets, elevated cAMP levels inhibit aggregation, contributing to the antithrombotic effects of the drug.

References

(3R)-Treprostinil: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Treprostinil, a stable synthetic analog of prostacyclin (PGI2), is a cornerstone in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is rooted in its ability to activate prostanoid receptors, leading to vasodilation and inhibition of platelet aggregation.[1] A thorough understanding of its receptor binding profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of next-generation therapies. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Receptor Binding Affinity and Selectivity of this compound

The interaction of this compound with the family of prostanoid receptors has been characterized through extensive radioligand binding assays. These studies reveal a distinct binding profile, with high affinity for the prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2) receptors.[2][3][4] Its affinity for other prostanoid receptors, such as EP1, EP3, EP4, FP, and TP, is considerably lower.[2][3]

Quantitative Binding Affinity Data

The binding affinities of this compound for various human and rat prostanoid receptors are summarized in the tables below. The inhibition constant (Ki), a measure of the drug's binding affinity, is presented in nanomolar (nM) units. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound at Human Prostanoid Receptors

| Receptor | Ki (nM) | Reference(s) |

| IP | 32 | [2][3] |

| DP1 | 4.4 | [2][3][4] |

| EP1 | >1000 | [2] |

| EP2 | 3.6 | [2][3][4] |

| EP3 | >1000 | [2] |

| EP4 | >1000 | [2] |

| FP | >1000 | [2] |

| TP | >1000 | [2] |

Table 2: Binding Affinity (Ki, nM) of this compound at Rat Prostanoid Receptors

| Receptor | Ki (nM) | Reference(s) |

| IP | 28 | [4] |

| EP2 | 30 | [4] |

Functional Activity

In addition to binding affinity, the functional activity of this compound is a critical aspect of its pharmacological profile. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) elevation, provide insights into the drug's ability to activate downstream signaling pathways upon receptor binding.

Table 3: Functional Activity (EC50, nM) of this compound at Human Prostanoid Receptors

| Receptor | EC50 (nM) for cAMP elevation | Reference(s) |

| IP | 1.9 | [2] |

| DP1 | 0.6 | [2] |

| EP2 | 6.2 | [2] |

Signaling Pathways

This compound primarily exerts its effects through the activation of Gs protein-coupled receptors, namely the IP, DP1, and EP2 receptors. This activation initiates a signaling cascade that leads to the production of intracellular cAMP, a key second messenger responsible for mediating the drug's vasodilatory and anti-platelet aggregation effects.[1]

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on precise and well-defined experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Treprostinil) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. atsjournals.org [atsjournals.org]

An In-depth Technical Guide to the Structural Analogues and Derivatives of (3R)-Treprostinil

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Treprostinil, a stable prostacyclin analogue, is a cornerstone in the treatment of pulmonary arterial hypertension (PAH). Its potent vasodilatory and anti-proliferative effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor). This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, delving into their synthesis, structure-activity relationships, and pharmacological profiles. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways are presented to facilitate further research and development in this critical therapeutic area.

Introduction to this compound

Treprostinil, chemically known as [(1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid, is a tricyclic benzindene analogue of prostacyclin.[1] Its enhanced chemical stability compared to native prostacyclin (PGI2) allows for various routes of administration, including subcutaneous, intravenous, inhaled, and oral formulations, significantly improving the quality of life for PAH patients.[2][3][4] Treprostinil's therapeutic effects stem from its ability to induce vasodilation and inhibit platelet aggregation and smooth muscle cell proliferation.[5][6][7]

Structural Analogues and Derivatives

The development of treprostinil analogues and derivatives has been focused on improving its pharmacokinetic profile, reducing side effects, and enhancing therapeutic efficacy. These modifications primarily involve alterations to the carboxylic acid group, the hydroxyl groups, or the aliphatic side chain.

Prodrugs

Prodrug strategies have been employed to improve the oral bioavailability and reduce the injection-site pain associated with treprostinil.[8] Ester and amide prodrugs are designed to be inactive until they are metabolized in the body to release the active treprostinil molecule.

-

Treprostinil N-acyl methylsulfonamide: This prodrug was synthesized to potentially improve the therapeutic index of treprostinil.[9]

-

Ester Prodrugs: Various ester prodrugs have been synthesized to enhance lipophilicity and facilitate passive diffusion across biological membranes.[10]

Other Derivatives

Modifications to other parts of the treprostinil molecule have been explored to understand the structure-activity relationship (SAR) and to develop analogues with altered receptor selectivity or potency.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a key structural analogue, iloprost, providing a comparative view of their receptor binding affinities and functional potencies.

Table 1: Comparative Binding Affinities (Ki, nM) of Treprostinil and Iloprost at Human Prostanoid Receptors [11]

| Receptor | Treprostinil (Ki, nM) | Iloprost (Ki, nM) |

| IP | 32 | 3.9 |

| DP1 | 4.4 | >1000 |

| EP2 | 3.6 | >1000 |

| EP1 | >1000 | 1.1 |

| EP3 | >1000 | >1000 |

| EP4 | >1000 | >1000 |

| FP | >1000 | >1000 |

| TP | >1000 | >1000 |

Table 2: Comparative Functional Potencies (EC50, nM) of Treprostinil and Iloprost at Human Prostanoid Receptors [11][12]

| Receptor | Treprostinil (EC50, nM) | Iloprost (EC50, nM) |

| IP | 1.9 | 0.37 |

| DP1 | 0.6 | - |

| EP2 | 6.2 | - |

| EP1 | - | 0.3 |

Table 3: Pharmacokinetic Parameters of Treprostinil [6][13][14]

| Route of Administration | Bioavailability (%) | Tmax | Half-life (t1/2) |

| Intravenous | 100 | Immediate | 4.4 hours |

| Subcutaneous | ~100 | Steady state | 4.6 hours |

| Inhaled | 64 - 72 | ~10-30 min | ~4 hours |

| Oral (extended-release) | 17 | 4 - 6 hours | ~4 hours |

Signaling Pathways

Treprostinil and its analogues exert their cellular effects through complex signaling pathways, primarily initiated by the activation of the IP receptor, a Gs protein-coupled receptor (GPCR).[15][16] However, evidence also points to an alternative pathway involving the peroxisome proliferator-activated receptor-gamma (PPARγ).

IP Receptor-cAMP Signaling Pathway

Upon binding of treprostinil to the IP receptor, the associated Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7][15] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of cell proliferation.

Caption: IP Receptor-cAMP Signaling Pathway.

PPARγ Signaling Pathway

Studies have shown that treprostinil can also activate PPARγ, a nuclear receptor that regulates gene expression.[17] This activation appears to be, at least in part, dependent on the IP receptor but independent of cAMP.[17] Activated PPARγ can translocate to the nucleus and modulate the transcription of genes involved in cell proliferation and inflammation.

Caption: PPARγ Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of treprostinil and its analogues.

Synthesis of Treprostinil N-acyl Methylsulfonamide[9]

This protocol describes a direct synthesis from a treprostinil triol precursor.

Caption: Synthesis Workflow.

Materials:

-

Treprostinil triol precursor (12)

-

Bromoacetyl acylmethylsulfonamide (14)

-

Sodium hydride (NaH)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the treprostinil triol precursor in the anhydrous solvent under an inert atmosphere.

-

Add at least two equivalents of sodium hydride to the solution and stir.

-

Slowly add a solution of bromoacetyl acylmethylsulfonamide in the anhydrous solvent.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired treprostinil N-acyl methylsulfonamide.

Radioligand Binding Assay[4][18][19][20][21]

This protocol is for a competitive binding assay to determine the affinity of test compounds for the IP receptor.

Materials:

-

Cell membranes expressing the human IP receptor

-

Radioligand (e.g., [³H]-Iloprost)

-

Test compounds (structural analogues or derivatives of treprostinil)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Non-specific binding control (e.g., a high concentration of unlabeled treprostinil)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add binding buffer, cell membranes, radioligand at a concentration near its Kd, and either a test compound dilution or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)[17][22][23][24][25]

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to agonist stimulation.

Materials:

-

Cells expressing the human IP receptor

-

Test compounds (agonists)

-

Stimulation buffer

-

cAMP standard

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

-

Lysis buffer

-

HTRF-compatible microplate reader

Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds and a cAMP standard curve.

-

Aspirate the culture medium and add the test compound dilutions or cAMP standards to the respective wells.

-

Incubate for a specific time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

-

Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the competition reaction.

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (665/620) and determine the cAMP concentration in the samples by interpolating from the cAMP standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

PPARγ Transactivation Assay[2][26][27][28][29]

This protocol is for a reporter gene assay to measure the activation of PPARγ.

Materials:

-

Host cells (e.g., HEK293)

-

Expression vector for PPARγ

-

Reporter vector containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Test compounds

-

Positive control (e.g., rosiglitazone)

-

Luciferase assay system

Procedure:

-

Co-transfect the host cells with the PPARγ expression vector and the PPRE-reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

Treat the cells with serial dilutions of the test compounds or the positive control.

-

Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Normalize the reporter activity to a co-transfected control plasmid or total protein concentration.

-

Plot the fold activation of the reporter gene against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This technical guide has provided a detailed overview of the structural analogues and derivatives of this compound, highlighting their pharmacological properties and the underlying signaling mechanisms. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of pulmonary arterial hypertension and GPCR drug discovery. Further exploration of the structure-activity relationships and the development of novel analogues with improved therapeutic profiles remain critical areas of ongoing research. The continued investigation into the dual signaling pathways of treprostinil through both the IP receptor and PPARγ may unveil new therapeutic strategies for PAH and other related vascular diseases. both the IP receptor and PPARγ may unveil new therapeutic strategies for PAH and other related vascular diseases.

References

- 1. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. raybiotech.com [raybiotech.com]

- 3. US20250162982A1 - Methods of manufacturing treprostinil and treprostinil derivative prodrugs - Google Patents [patents.google.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Treprostinil synthesis - chemicalbook [chemicalbook.com]

- 6. Pharmacokinetics and steady-state bioequivalence of treprostinil sodium (Remodulin) administered by the intravenous and subcutaneous route to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. WO2016081658A1 - Methods of manufacturing treprostinil and treprostinil derivative prodrugs - Google Patents [patents.google.com]

- 11. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treprostinil | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]

- 13. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 17. bmglabtech.com [bmglabtech.com]

The Decisive Role of Stereochemistry: A Technical Guide to the (3S) Configuration in Treprostinil's Efficacy

For Immediate Release

This technical guide provides an in-depth analysis of the prostacyclin analog treprostinil, with a specific focus on the critical role of its stereochemistry in defining its pharmacological activity. Intended for researchers, scientists, and drug development professionals, this document elucidates the structure-activity relationship, mechanism of action, and the experimental basis for the selection of the specific stereoisomer used clinically.

Executive Summary

Treprostinil is a stable and potent synthetic analog of prostacyclin (PGI₂) used in the treatment of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is critically dependent on its specific three-dimensional structure. The molecule possesses a complex stereochemistry with multiple chiral centers, but it is the (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1Hbenz[f]inden-5-yl]oxy]acetic acid isomer that is utilized clinically. This guide will detail the significance of the (3S) configuration of the hydroxyoctyl side chain, which is pivotal for optimal binding to and activation of the prostacyclin receptor (IP receptor), leading to the desired therapeutic effects of vasodilation and inhibition of platelet aggregation. While the prompt referred to the (3R) configuration, extensive review of chemical literature confirms the active isomer possesses the (3S) configuration at this key position.

Introduction: The Importance of Chirality in Drug Design

Chirality is a fundamental property of many drug molecules, where stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can exhibit profoundly different pharmacological and toxicological profiles. The interaction between a chiral drug and its biological target, typically a protein receptor or enzyme, is highly specific, akin to a key fitting into a lock. One stereoisomer may bind with high affinity and elicit a potent therapeutic response, while another may be less active, inactive, or even cause adverse effects. The development of treprostinil serves as a salient example of stereoselective pharmacology.

Treprostinil's Stereochemistry and Structure-Activity Relationship (SAR)

The chemical structure of treprostinil features a benzindene core and two side chains, with five chiral centers dictating its spatial conformation. The officially designated active isomer is (+)-treprostinil, with the full stereochemical descriptor (1R,2R,3aS,9aS) for the core and (3S) for the alcohol on the octyl side chain.

Mechanism of Action: The Prostacyclin Signaling Pathway

Treprostinil exerts its therapeutic effects by acting as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1][2] The binding of treprostinil to the IP receptor initiates a signaling cascade that is central to its clinical benefits.

-

Receptor Binding and G-Protein Activation : Treprostinil binds to the IP receptor, inducing a conformational change that activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Downstream Effects : The elevated intracellular levels of cAMP, a key second messenger, lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in:

-

Vasodilation : In pulmonary arterial smooth muscle cells, this cascade leads to relaxation, causing the pulmonary blood vessels to widen, which reduces pulmonary blood pressure and alleviates the strain on the right ventricle of the heart.[1][3]

-

Inhibition of Platelet Aggregation : In platelets, increased cAMP levels inhibit their activation and aggregation, reducing the risk of thrombosis.[1][3]

-

Treprostinil also demonstrates high affinity for the prostaglandin D2 receptor (DP1) and prostaglandin E2 receptor 2 (EP2), both of which also couple to Gs and contribute to vasodilation, but has lower affinity for other prostanoid receptors.[4][5]

Quantitative Pharmacological Data

The efficacy of treprostinil is defined by its high affinity (low Ki value) for the IP receptor and its high potency (low EC50 value) in functional assays, such as stimulating cAMP production. The following table summarizes the reported binding affinities and functional potencies of treprostinil for relevant human prostanoid receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Associated G-Protein | Primary Effect |

| IP Receptor | 32 | 1.9 | Gs | Vasodilation, Anti-platelet |

| DP1 Receptor | 4.4 | 0.6 | Gs | Vasodilation |

| EP2 Receptor | 3.6 | 6.2 | Gs | Vasodilation |

| EP1 Receptor | Low Affinity | Low Activity | Gq | Vasoconstriction |

| EP4 Receptor | Low Affinity | Low Activity | Gs | Vasodilation |

Data compiled from Whittle et al., 2012.[4]

This data demonstrates that treprostinil is a highly potent agonist at the IP, DP1, and EP2 receptors, all of which contribute to its therapeutic vasodilatory effects. Its low affinity for the EP1 receptor is advantageous, as activation of this receptor can provoke vasoconstriction.

Experimental Protocols

The characterization of treprostinil's activity relies on standardized in vitro assays. Below are outlines of the key experimental methodologies used to generate the data presented above.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of treprostinil for various prostanoid receptors.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a single type of human prostanoid receptor (e.g., IP, EP1, EP2, etc.).

-

Membrane Preparation: The cells are harvested and lysed to create a membrane preparation rich in the receptor of interest.

-

Competition Reaction: The membrane preparation is incubated with a constant concentration of a specific radiolabeled ligand (e.g., [³H]iloprost for the IP receptor) and varying concentrations of unlabeled treprostinil.

-

Separation and Counting: The reaction is terminated, and the bound radioligand is separated from the unbound ligand via filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of treprostinil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

-

Objective: To determine the potency (EC50) of treprostinil in activating Gs-coupled receptors.

-

Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest are seeded in multi-well plates.

-

Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Cells are stimulated with varying concentrations of treprostinil for a defined period.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of treprostinil. The EC50 value, which is the concentration of treprostinil that produces 50% of the maximal response, is calculated from this curve.

-

Conclusion

The therapeutic success of treprostinil is a direct consequence of its specific molecular structure. The precise spatial arrangement of its functional groups, dictated by the (1R,2R,3aS,9aS) core and the crucial (3S)-hydroxyoctyl side chain , allows for high-potency agonism at the prostacyclin IP receptor and other beneficial prostanoid receptors. This stereospecificity ensures the efficient activation of the cAMP signaling pathway, leading to potent vasodilation and inhibition of platelet aggregation. This technical guide underscores the fundamental principle that in drug development, understanding and controlling stereochemistry is paramount to achieving optimal efficacy and safety.

References

- 1. The aggregation of isolated human platelets in the presence of lipoproteins and prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Effect of prostacyclin on platelets, polymorphonuclear cells, and heterotypic cell aggregation during hemofiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of (3R)-Treprostinil

This guide provides a comprehensive overview of the chemical stability and degradation pathways of (3R)-Treprostinil, a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's behavior under various stress conditions, the analytical methodologies for its assessment, and its relevant signaling pathways.

Chemical Stability of this compound

This compound, chemically described as 2-((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yloxy)acetic acid, is susceptible to degradation under specific environmental conditions. Understanding its stability profile is crucial for the development of robust pharmaceutical formulations and for ensuring patient safety and therapeutic efficacy.

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following table summarizes the quantitative data from forced degradation studies performed on Treprostinil under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 100°C | 2.77% | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | 100°C | 2.05% | [1] |

| Oxidative Degradation | 10% v/v H₂O₂ | Not Specified | Not Specified | 6.18% | [1] |

| Thermal Degradation | Heat | 1 hour | 100°C | 3.02% | [1] |

| Photodegradation | UV radiation | Not Specified | Not Specified | Not Quantified |

Note: The specific conditions for oxidative and photolytic degradation were not fully detailed in the cited source.

Several potential degradation products and process-related impurities of Treprostinil have been identified. These include:

-

Oxidation products: Arising from exposure to air.

-

Hydrolysis products: Resulting from moisture-induced degradation.

-

Photodegradation products: Formed upon exposure to light.

-

Process-Related Impurities: Including residual solvents (e.g., methanol, acetonitrile), unreacted intermediates, and catalyst residues.

-

Specific Identified Impurities:

-

Treprostinil Descarboxy

-

Treprostinil Enantiomer

-

Treprostinil Ethyl Ester

-

Treprostinil Impurity 3

-

Treprostinil Impurity 4

-

Treprostinil Impurity 5

-

Treprostinil Impurity 9

-

Treprostinil Methyl Ester

-

Treprostinil R,S-Isomer

-

15-epi-Treprostinil

-

The formation of specific degradation products is dependent on the particular stress condition applied. For instance, ester impurities like Treprostinil Ethyl Ester and Methyl Ester could potentially form in the presence of corresponding alcoholic solvents under certain conditions.

Experimental Protocols for Stability and Degradation Studies